molecular formula C15H16Br2O6 B2879767 (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid CAS No. 937999-76-3

(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid

Cat. No.: B2879767
CAS No.: 937999-76-3
M. Wt: 452.095
InChI Key: HEKSIITZOFTTSD-AATRIKPKSA-N
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Description

This compound is a brominated phenylacrylic acid derivative featuring a 2-ethoxy-2-oxoethoxy substituent at the para position of the aromatic ring. Its structure includes two bromine atoms at the ortho and meta positions, an ethoxy group at the meta position, and an acrylic acid moiety conjugated to the aromatic system.

Properties

IUPAC Name

(E)-3-[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Br2O6/c1-3-21-10-7-9(5-6-11(18)19)13(16)14(17)15(10)23-8-12(20)22-4-2/h5-7H,3-4,8H2,1-2H3,(H,18,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKSIITZOFTTSD-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=C(C(=C1)/C=C/C(=O)O)Br)Br)OCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Br2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes bromination, esterification, and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques can help maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its brominated structure can serve as a probe for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in sectors such as electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s brominated and ethoxy groups play a crucial role in binding to these targets and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Phenylacrylic Acids

The target compound is compared below with two analogs:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Applications
(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid (Target) Not provided 2,3-diBr; 5-ethoxy; 4-(2-ethoxy-2-oxoethoxy) C15H16Br2O6* ~466.10* Pharmaceutical intermediate (inferred)
(2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid 938010-96-9 2,3-diBr; 5-ethoxy; 4-(2-methoxy-2-oxoethoxy) C14H14Br2O6 438.07 API intermediate (high-purity)
(2E)-3-(3-Chloro-5-ethoxy-4-methoxyphenyl)acrylic acid 750599-11-2 3-Cl; 5-ethoxy; 4-methoxy C12H13ClO4 256.68 Research (structural studies)

*Estimated based on substituent differences.

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s ethoxy group in the 2-oxoethoxy substituent increases its molecular weight compared to the methoxy analog (CAS 938010-96-9) by ~28 g/mol. Bromine atoms contribute significantly to the higher molecular weight of both dibromo compounds compared to the chloro derivative .

Electronic and Steric Differences: Bromine’s higher electronegativity and larger atomic radius compared to chlorine (in CAS 750599-11-2) may enhance intermolecular interactions (e.g., halogen bonding) in pharmaceutical applications.

Functional Group Modifications and Reactivity

  • Ester vs. Acid Moieties : The 2-ethoxy-2-oxoethoxy group in the target compound introduces an ester functionality, which may serve as a prodrug feature for controlled release. In contrast, the carboxylic acid group in (2E)-3-(3-chloro-5-ethoxy-4-methoxyphenyl)acrylic acid (CAS 750599-11-2) offers direct hydrogen-bonding capability, useful in receptor-targeted drug design .
  • Bromination vs. Chlorination : Brominated analogs (e.g., target compound) are typically more reactive in radical-mediated reactions, whereas chlorinated derivatives (e.g., CAS 750599-11-2) are more cost-effective but less electron-withdrawing .

Biological Activity

The compound (2E)-3-[2,3-Dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]acrylic acid , also known by its CAS number 937999-76-3 , is a synthetic organic molecule with potential biological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H13Br2O5C_{14}H_{13}Br_2O_5. Its structure features a phenylacrylic acid backbone with dibromo and ethoxy substituents, which are significant for its biological interactions.

Structural Representation

PropertyDetails
IUPAC NameThis compound
Molecular Weight499.195 g/mol
Chemical FormulaC₁₄H₁₃Br₂O₅
CAS Number937999-76-3

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The dibromo substitution enhances the lipophilicity of the molecule, facilitating membrane penetration and increasing the efficacy against bacterial strains.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The ethoxy groups are believed to play a role in modulating these pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Anticancer Activity

Some derivatives of phenylacrylic acids have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptosis-related proteins. Specific studies on related compounds indicate that they can inhibit tumor growth in various cancer cell lines.

In Vitro Studies

  • Antimicrobial Activity : A study demonstrated that derivatives with similar structures to this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of traditional antibiotics.
  • Anti-inflammatory Mechanism : In vitro assays showed that the compound reduced the expression of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

In Vivo Studies

  • Tumor Growth Inhibition : In murine models, administration of similar phenylacrylic acid derivatives resulted in a marked reduction in tumor size compared to controls, suggesting systemic bioactivity and potential for therapeutic application.

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